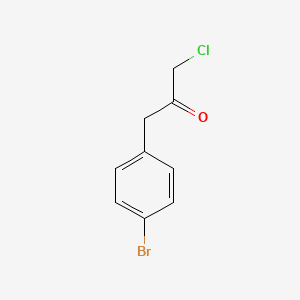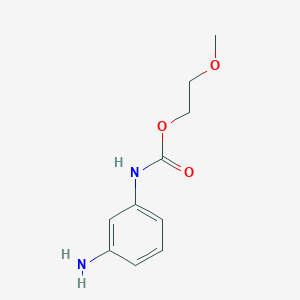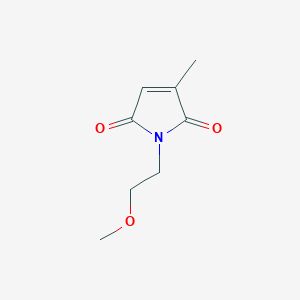
6-amino-2,3-dihydro-1H-indole-1-carboxamide
Vue d'ensemble
Description
6-amino-2,3-dihydro-1H-indole-1-carboxamide is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Des dérivés de 6-amino-2,3-dihydro-1H-indole-1-carboxamide ont été rapportés pour présenter des propriétés antivirales significatives. Par exemple, certains dérivés ont montré une activité inhibitrice contre le virus de la grippe A, un composé affichant une valeur de CI50 de 7,53 μmol/L et un indice de sélectivité élevé contre le virus Coxsackie B3 . Cela suggère un potentiel pour le développement de nouveaux médicaments antiviraux qui pourraient être efficaces dans le traitement de diverses infections virales.
Activité anti-VIH
Des dérivés d’indole, y compris ceux liés à la this compound, ont été synthétisés et criblés pour leur activité anti-VIH. Certains composés ont montré des résultats prometteurs contre les souches du VIH-1 (IIIB) et du VIH-2 (ROD), indiquant leur utilisation potentielle dans les thérapies anti-VIH .
Applications anticancéreuses
Le noyau indole, qui fait partie de la structure de la this compound, se retrouve dans de nombreuses molécules médicamenteuses synthétiques ayant une activité anticancéreuse. La capacité des dérivés d’indole à se lier avec une forte affinité à de multiples récepteurs les rend précieux dans le développement de nouveaux traitements contre le cancer .
Propriétés antimicrobiennes
Les dérivés d’indole sont connus pour leurs activités antimicrobiennes. Le squelette structurel de la this compound peut être utilisé pour synthétiser de nouveaux composés ayant des applications potentielles dans la lutte contre les infections microbiennes .
Effets antidiabétiques
La recherche a indiqué que les dérivés d’indole peuvent avoir des propriétés antidiabétiques. En synthétisant et en testant diverses échafaudages d’indole, y compris celles liées à la this compound, de nouvelles possibilités thérapeutiques pour le traitement du diabète peuvent être découvertes .
Activité antipaludique
Le noyau indole est également présent dans des composés ayant une activité antipaludique. Les dérivés de la this compound pourraient être explorés pour leur potentiel à traiter le paludisme, une maladie causée par les parasites Plasmodium .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 6-amino-2,3-dihydro-1h-indole-1-carboxamide, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Analyse Biochimique
Biochemical Properties
6-amino-2,3-dihydro-1H-indole-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . This interaction can lead to the modulation of enzyme activity, affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce oxidative stress in cells, leading to apoptosis or programmed cell death . Additionally, this compound may affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, the compound may inhibit the activity of certain kinases, leading to the suppression of downstream signaling events.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including liver and kidney damage. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific organelles, such as the mitochondria or nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function.
Propriétés
IUPAC Name |
6-amino-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-2-1-6-3-4-12(9(11)13)8(6)5-7/h1-2,5H,3-4,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHNJWHMMMTRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)

![4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1517480.png)

![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)


![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)


![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)

